molecular formula C6H12FN B3318922 2-Fluorocyclohexan-1-amine CAS No. 1039741-13-3

2-Fluorocyclohexan-1-amine

Cat. No.: B3318922
CAS No.: 1039741-13-3
M. Wt: 117.16 g/mol
InChI Key: ZFZUTWAYBJFSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluorocyclohexan-1-amine is an organic compound with the molecular formula C6H12FN. It is a fluorinated amine derivative of cyclohexane, characterized by the presence of a fluorine atom at the second position and an amine group at the first position on the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the scalable synthetic routes for 2-Fluorocyclohexan-1-amine involves the enantioselective nucleophilic fluorination of racemic trans-N,N-dibenzyl-2-bromocyclohexan-1-amine using cesium fluoride (CsF) under hydrogen bonding phase-transfer catalysis. This method employs a bis-urea organocatalyst and achieves full conversion under high mixing intensities .

Industrial Production Methods: Industrial production methods for primary amines, including this compound, often involve catalytic hydrogenation, zinc or tin in dilute mineral acid, and sodium sulfide in ammonium hydroxide solution .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorocyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or nitrile derivatives.

    Reduction: The compound can be reduced to form cyclohexylamine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) and potassium cyanide (KCN).

Major Products:

    Oxidation: Formation of nitroso, nitro, or nitrile derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

2-Fluorocyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluorocyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity and receptor interactions. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

    Cyclohexanamine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    2-Chlorocyclohexan-1-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    2-Bromocyclohexan-1-amine: Contains a bromine atom, which affects its chemical behavior compared to the fluorinated derivative.

Properties

IUPAC Name

2-fluorocyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZUTWAYBJFSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039741-13-3
Record name 2-Fluorocyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1039741-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluorocyclohexan-1-amine
Reactant of Route 2
Reactant of Route 2
2-Fluorocyclohexan-1-amine
Reactant of Route 3
2-Fluorocyclohexan-1-amine
Reactant of Route 4
2-Fluorocyclohexan-1-amine
Reactant of Route 5
Reactant of Route 5
2-Fluorocyclohexan-1-amine
Reactant of Route 6
2-Fluorocyclohexan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.